Diisoamyl disulfide
Description
Contextualizing Diisoamyl Disulfide within Organosulfur Chemistry Research
Organosulfur chemistry is a significant branch of organic chemistry that focuses on compounds containing a carbon-sulfur bond. Disulfides, including this compound, are a key functional group within this field, characterized by the presence of a sulfur-sulfur bond. ontosight.aitaylorandfrancis.com The unique reactivity and properties of the disulfide bond make these compounds important in various chemical transformations and applications.
Historical Perspectives on this compound Research
Early research involving organosulfur compounds, including disulfides, was often linked to the study of natural products, particularly those derived from plants like garlic (Allium sativum). cardiff.ac.ukconicet.gov.ar Garlic is notably rich in organosulfur compounds, and scientific investigation into its chemical composition and properties began in the 19th century. cardiff.ac.uk While early efforts focused on isolating and identifying the sulfur-containing molecules responsible for garlic's characteristics, the specific historical research directly and solely focused on this compound in its nascent stages is less extensively documented in readily available sources compared to more abundant garlic compounds like diallyl disulfide or diallyl trisulfide. conicet.gov.arnih.gov However, this compound has been identified as a component in some natural sources or as a product in the study of related organosulfur transformations. thegoodscentscompany.com Its inclusion in historical chemical literature would likely stem from broader investigations into aliphatic disulfides or as a compound encountered during the synthesis or analysis of related sulfur compounds. Mentions in early compendiums or specifications, such as those related to food additives, indicate its presence and potential use, prompting early chemical characterization. fao.orgift.org
Current Research Landscape and Emerging Trends for this compound
Current academic research involving this compound often positions it within broader studies of organosulfur chemistry, synthesis methodologies, and materials science. While not always the sole focus, it appears as a subject or reagent in investigations exploring the reactivity of disulfide bonds and the development of new synthetic routes.
One area of research involves the synthesis of symmetrical and unsymmetrical disulfides. This compound, being a symmetrical disulfide, can be a target molecule or a starting material in the development of more efficient and environmentally friendly synthesis methods. Recent research has explored various approaches for disulfide formation, including aerobic oxidative coupling of thiols and reactions involving specific reagents like 1-chlorobenzotriazole (B28376). nih.govorganic-chemistry.orgrsc.org These studies aim to improve yields, reduce reaction times, and minimize the use of harsh or toxic reagents.
Furthermore, the properties of disulfide bonds are being explored in the context of dynamic covalent chemistry and materials science. Disulfide bonds can undergo exchange reactions, making them useful in the design of self-healing polymers and recyclable materials like epoxy resins. frontiersin.orgmdpi.com While research in this specific area might focus on the disulfide functional group generally, this compound could serve as a model compound or a component in such systems due to its readily available structure.
This compound has also been noted in studies investigating the atmospheric oxidation of organosulfur compounds, contributing to the understanding of sulfur cycles and aerosol formation. Research examining the oxidation of related disulfides, such as dimethyl disulfide, by hydroxyl radicals provides insights into the atmospheric fate of these compounds, which can be relevant to this compound's behavior in the environment. nih.gov
In synthetic organic chemistry, this compound has been reported as a reagent in specific transformations, such as the oxidation of 1,4-dihydropyridines to pyridines. chesci.com This highlights its utility beyond simply being a target molecule, demonstrating its role as an active participant in chemical reactions.
Emerging trends in the study of disulfides, which may encompass research involving this compound, include their incorporation into more complex molecular architectures and functional materials. The ability of the disulfide bond to be reversibly cleaved and formed is being leveraged in the design of responsive materials and drug delivery systems, although research specifically on this compound in these applications is less prominent in the search results compared to the general study of disulfide linkages. nih.gov
While detailed data tables specifically focused on comprehensive research findings solely for this compound across various studies were not consistently found, some physical and chemical properties are available. These properties are fundamental to understanding its behavior and potential applications in academic research.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂S₂ | ontosight.aiuni.lu |
| Molecular Weight | 206.11629 Da (Monoisotopic Mass) | uni.lu |
| Appearance | Colorless to pale yellow clear liquid | thegoodscentscompany.comontosight.ai |
| Odor | Sweet onion, sulfurous | thegoodscentscompany.comsigmaaldrich.com |
| Specific Gravity | 0.91200 to 0.92200 @ 20.00 °C | thegoodscentscompany.com |
| Refractive Index | 1.48100 to 1.49100 @ 20.00 °C | thegoodscentscompany.com |
| Boiling Point | 246.00 to 247.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |
| Vapor Pressure | 0.035000 mmHg @ 25.00 °C (est) | thegoodscentscompany.com |
| Flash Point | 81.11 °C (178.00 °F) TCC | thegoodscentscompany.com |
| Solubility (Water) | Insoluble (0.6007 mg/L @ 25 °C est) | thegoodscentscompany.comontosight.ai |
| Solubility (Organic) | Soluble in alcohol, organic solvents | thegoodscentscompany.comontosight.ai |
| XlogP (predicted) | 4.3 | uni.lu |
Research findings often detail the outcomes of reactions where this compound is involved or produced. For instance, in the photoredox difunctionalization of phenylacetylenes, diisopentyl disulfide (this compound) was successfully used as an addition partner, yielding a specific product in 81% yield under optimized conditions. acs.orgnih.gov This demonstrates its participation in radical reactions and its potential in C-S bond formation.
The study on the oxidation of 1,4-dihydropyridines mentions this compound as one of the reagents that can effect this transformation, indicating its oxidative capabilities in specific synthetic contexts. chesci.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-(3-methylbutyldisulfanyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2/c1-9(2)5-7-11-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYGLNNTOXLWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSSCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174507 | |
| Record name | Diisoamyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-04-9 | |
| Record name | Bis(3-methylbutyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diisoamyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisoamyl disulfide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2362 | |
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| Record name | Diisoamyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174507 | |
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| Record name | Diisopentyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.467 | |
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| Record name | DIISOAMYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7309LNT30N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Advanced Synthetic Methodologies and Chemical Reactions Involving Diisoamyl Disulfide
Chemoselective Synthesis of Diisoamyl Disulfide and Related Structures
Chemoselective synthesis focuses on reactions that preferentially occur at specific functional groups within a molecule. In the context of disulfides, this often involves selectively forming the S-S bond or modifying it in the presence of other reactive functionalities.
Strategies for Unsymmetrical Disulfide Synthesis
The synthesis of unsymmetrical disulfides (R-S-S-R', where R ≠ R') presents a challenge due to the potential for forming symmetrical homodimers (R-S-S-R and R'-S-S-R'). Several strategies have been developed to favor the formation of the desired unsymmetrical product. These include oxidative dehydrogenative coupling of two different thiols, masked coupling strategies, and umpolung approaches. rsc.orgresearchgate.net
Oxidative coupling of two distinct thiols (RSH and R'SH) can lead to a mixture of R-S-S-R, R'-S-S-R', and R-S-S-R'. To enhance the yield of the unsymmetrical disulfide, strategies often exploit differences in the reactivity or steric hindrance of the two thiols. rsc.org
Masked strategies involve activating one thiol or sulfur source such that it preferentially reacts with the second thiol. Examples include the reaction of a thiol with 1-chlorobenzotriazole (B28376) (BtCl) to form a benzotriazolated thiol (RSBt), which then reacts with a different thiol (R'SH) to yield the unsymmetrical disulfide R-S-S-R' organic-chemistry.org. Another approach utilizes N-acyl sulfenamides as S-sulfenylation reagents for the synthesis of unsymmetrical disulfides from thiols researchgate.net.
Umpolung strategies involve reversing the typical polarity of a sulfur center. For instance, using preactivated sulfur electrophiles like sulfenamides, thiosulfonates, or 2-pyridyl disulfide can facilitate the reaction with a thiolate nucleophile to form the unsymmetrical disulfide and minimize homodimer formation. rsc.org N-Iodosuccinimide (NIS) has also been reported as a promoter for the synthesis of unsymmetrical disulfides from isothiocyanates under transition-metal-free conditions, potentially proceeding via a radical pathway. chemistryviews.org
While specific studies on the unsymmetrical synthesis involving isoamyl thiol and a different thiol were not detailed, these general strategies are applicable in principle for preparing unsymmetrical disulfides containing the isoamyl group (e.g., isoamyl-S-S-R').
Photochemical Approaches in this compound Synthesis
Photochemical methods offer mild and environmentally friendly routes for the formation of disulfide bonds, often proceeding through radical intermediates. The photooxidative coupling of thiols to disulfides can be achieved using various photocatalysts and light sources. researchgate.nettandfonline.comrsc.org
Under photoirradiation, organic disulfides can undergo homolytic cleavage of the S-S bond to generate thiyl radicals (RS•). beilstein-journals.org These thiyl radicals are highly reactive species that can participate in various reactions, including the formation of new S-S bonds. For instance, the aerobic oxidation of thiols to disulfides can be promoted by visible light in the presence of a photocatalyst. rsc.org Phenylglyoxylic acid has been reported as a photoinitiator for the metal-free and base-free photochemical oxidation of thiols to symmetrical and unsymmetrical disulfides using household bulbs as the light source. rsc.org
Bi quantum dots have also been utilized as catalysts for the photochemical oxidative coupling of thiols to disulfides under mild conditions, demonstrating applicability for both symmetrical and unsymmetrical disulfides. tandfonline.com The mechanism often involves the generation of thiyl radicals, which then combine to form the disulfide.
For this compound, a symmetrical disulfide, its synthesis could potentially be achieved by the photochemical oxidation of isoamyl thiol. Similarly, photochemical cross-coupling of isoamyl thiol with a different thiol could, in principle, lead to unsymmetrical disulfides containing the isoamyl group, although controlling selectivity remains a key aspect of these reactions.
Reaction Mechanisms and Pathways of this compound
The reactivity of dialkyl disulfides like this compound is primarily centered around the S-S bond and the adjacent C-S bonds. Disulfides can undergo various reactions, including reduction, oxidation, cleavage, and addition reactions.
Reduction of disulfides cleaves the S-S bond to regenerate two thiol molecules. This is a crucial reaction in biological systems and can be achieved chemically using reducing agents.
Oxidation of disulfides can lead to higher oxidation states of sulfur, such as thiosulfinates (R-S(O)-S-R') and thiosulfonates (R-SO₂-S-R'). As discussed in the photochemical section, singlet oxygen and electron transfer processes can mediate these oxidations. researchgate.netrsc.orgresearchgate.net
Cleavage of the S-S bond can also occur through nucleophilic attack or radical processes. Nucleophiles can attack a sulfur atom, leading to the displacement of a thiolate. Radical cleavage of the S-S bond generates thiyl radicals, which are highly reactive and can participate in various radical reactions. beilstein-journals.org
Addition reactions of dialkyl disulfides across unsaturated bonds, such as alkynes, can also occur. For example, rhodium-catalyzed addition of dialkyl disulfides to terminal alkynes yields (Z)-bis(alkylthio)olefins. acs.org This reaction involves the formal insertion of the alkyne into the S-S bond, facilitated by the metal catalyst. The mechanism likely involves oxidative addition of the disulfide to the metal center, followed by insertion of the alkyne and reductive elimination.
While specific detailed reaction mechanisms solely for this compound beyond these general types were not found, its behavior in these reactions would be expected to follow the principles established for dialkyl disulfides, with the isoamyl group influencing reactivity through steric and electronic effects.
Data Table: Examples of Catalytic Disulfide Synthesis/Transformation
| Reaction Type | Catalyst | Substrates | Product Type | Notes | Source |
| Oxidative coupling of thiols | Silica chloride | Various thiols | Symmetrical disulfides | Aerial oxidation, mild conditions. | thieme-connect.de |
| Oxidative coupling of thiols | Riboflavin-derived organocatalyst + I₂ | Aryl and alkyl thiols | Symmetrical disulfides | Aerobic oxidation, metal-free, room temperature. | organic-chemistry.org |
| Reductive cross-coupling of thiosulfonates | Nickel catalyst | Thiosulfonates | Symmetrical & Unsymmetrical disulfides | Mild conditions, selective. | rsc.orgrsc.org |
| Addition to terminal alkynes | Rhodium-phosphine complex + CF₃SO₃H | Dialkyl disulfides, terminal alkynes | (Z)-bis(alkylthio)olefins | Stereoselective. | acs.org |
| Reductive insertion into disulfides | Indium(III) compound | Dialkyl disulfides, orthoesters | Dithioacetals | One-pot synthesis. | researchgate.net |
| Photochemical oxidative coupling of thiols | Bi quantum dots | Aromatic and aliphatic thiols | Symmetrical & Unsymmetrical disulfides | Mild conditions, visible light. | tandfonline.com |
| Photochemical aerobic oxidation of thiols | Phenylglyoxylic acid (photoinitiator) | Aryl and alkyl thiols | Symmetrical & Unsymmetrical disulfides | Metal-free, base-free, household bulbs as light source. | rsc.org |
Free Radical Reactions of Disulfides with Unsaturated Systems
Organic disulfides can undergo homolytic cleavage of the S-S bond when exposed to heat or light, generating thiyl radicals (RS•) d-nb.infouclan.ac.uk. These thiyl radicals are highly reactive species that can participate in radical addition reactions with unsaturated systems like alkenes and alkynes d-nb.inforesearchgate.netmdpi.com. The addition of thiyl radicals to unsaturated bonds is a key step in various functionalization reactions d-nb.info.
While the photoinduced addition of organic disulfides to alkenes can be inefficient when disulfides are used alone, combining disulfides with diselenides under photoirradiation can lead to highly regioselective thioselenation of alkenes researchgate.netmdpi.com. This is attributed to the higher reactivity of thiyl radicals towards alkenes and the superior carbon radical capturing ability of diselenides researchgate.netmdpi.com. Similar conditions can be applied to other unsaturated compounds such as alkynes, allenes, conjugated dienes, vinylcyclopropanes, and isocyanides researchgate.net.
Radical substitution reactions involving disulfides have also been explored. For instance, radical substitution on tetrasulfides has been shown to be an effective method for preparing unsymmetric disulfides acs.org. Alkyl and aryl radicals, generated thermally or photochemically, can undergo substitution on tetrasulfides, yielding corresponding disulfides acs.org.
Redox Cycling Involving this compound and Related Thiols
The interconversion between thiols (RSH) and disulfides (RSSR) is a fundamental redox reaction libretexts.orglibretexts.org. Thiols represent the reduced state, while disulfides are the oxidized state libretexts.orglibretexts.org. This redox cycling is crucial in biological systems, playing roles in protein folding, redox regulation, and maintaining protein structural integrity libretexts.orgresearchgate.net.
Disulfide bonds can be reduced back to thiols by reducing agents such as glutathione (B108866) (GSH), dithiothreitol (B142953) (DTT), and β-mercaptoethanol researchgate.netmdpi.com. This process often occurs via thiol-disulfide exchange reactions, which are essentially substitution-type pathways where a thiolate anion (RS⁻) acts as a nucleophile libretexts.orgmdpi.com.
In biological contexts, a high intracellular concentration of reduced glutathione (GSH) helps maintain proteins in their free thiol state libretexts.orglibretexts.org. Disulfide bonds in intracellular proteins are rapidly reduced through disulfide exchange reactions with excess glutathione libretexts.org. The interconversion of thiols and disulfides can also be mediated by flavin in some enzymes libretexts.org.
Oxidative Addition Reactions with Metal Ions
Oxidative addition of diorganodisulfides to low-valent transition metal complexes is a mild and efficient method for synthesizing chalcogenolato-metal complexes rsc.orgresearchgate.net. This reaction involves the cleavage of the S-S bond and coordination of the resulting thiolate ligands (RS⁻) to the metal center, with a concomitant increase in the formal oxidation state of the metal rsc.orgrsc.org.
Oxidative addition of diaryl disulfides to Pd(0) complexes, such as [Pd(PPh₃)₄], has been investigated rsc.org. These reactions can be used for the functionalization of alkynes, leading to the formation of C-S bonds in a stereoselective manner rsc.orgresearchgate.net.
Studies have shown that the mechanism of oxidative addition can vary depending on the disulfide and the metal complex. For example, the reaction of phenyl disulfide with •Cr(CO)₃C₅Me₅ follows a second-order mechanism involving the attack of the chromium radical on the S-S bond capes.gov.br. In contrast, methyl disulfide reacts via a third-order mechanism involving a termolecular transition state with two chromium radicals attacking the disulfide bond simultaneously capes.gov.br.
Oxidative addition of bis(o-formylphenyl)disulfide to Ni(0), Pd(0), and Pt(0) has been used in the one-pot synthesis of thiasalen metal complexes rsc.orgrsc.org. In these reactions, the S-S bond is cleaved, and the thiolate ligands coordinate to the metal center, changing the metal's oxidation state from 0 to +2 rsc.orgrsc.org.
Cycloaddition Reactions Catalyzed or Co-catalyzed by Disulfides
Organic disulfides can act as catalysts, co-catalysts, or initiators in various photoreactions, including cycloaddition reactions d-nb.inforesearchgate.net. Under photoirradiation, disulfides are easily cleaved into thiyl radicals, which can reversibly add to unsaturated multiple bonds, catalyzing functionalization reactions d-nb.inforesearchgate.net.
Disulfide-catalyzed [3+2] cycloaddition reactions have been reported for the synthesis of five-membered and polycyclic ring structures d-nb.info. For example, diaryl disulfides have been used to catalyze the cyclization of N-tosylvinylaziridines with alkenes to form pyrrolidines under UV irradiation d-nb.info. Dibutyl disulfide has been employed in the irradiation of vinylcyclopropanes with alkenes or alkynes to yield bicyclic or tricyclic products d-nb.info.
Disulfides can also participate in metal-catalyzed cycloaddition reactions. A copper-catalyzed cycloaddition of diaryl disulfides with heterobicyclic alkenes has been developed for the synthesis of dihydrobenzo[b]thiophene derivatives acs.org. This reaction forms C-S and C-C bonds simultaneously on the C=C bond of the olefin, exhibiting high diastereoselectivity acs.org.
In some cases, disulfides act as hydrogen atom transfer (HAT) co-catalysts in cycloaddition reactions researchgate.net. For example, diaryl disulfides have been used as HAT co-catalysts in photoinduced transformations researchgate.net.
Carbon disulfide (CS₂) can also be involved in cycloaddition reactions, such as the rhodium-catalyzed [2+2+2]-cycloaddition of alkynyl-ynamides with carbon disulfide to form indolo-thiopyrane thiones scirp.org.
Derivatization and Functionalization of this compound
This compound, like other disulfides, can undergo derivatization and functionalization to create new compounds with modified properties.
Synthesis of Chiral Disulfide Analogs
The synthesis of chiral disulfide analogs is an area of interest, often involving the creation of a stereogenic center at or near the disulfide bond or on the attached organic groups. While direct methods for synthesizing chiral disulfides can be challenging due to the dynamic nature of the S-S bond, indirect approaches and asymmetric methods have been developed.
One approach involves the stereoselective oxidation of sulfur atoms in suitable precursors acs.org. For instance, enantioselective oxidation of disulfides has been achieved using chiral catalysts and oxidizing agents like hydrogen peroxide acs.orgnih.gov. Chiral vanadium complexes and chiral Schiff bases have been explored as catalysts for the enantioselective oxidation of disulfides to thiosulfinates acs.orgnih.gov. Enzymatic methods, such as using cyclohexanone (B45756) monooxygenase, have also demonstrated high enantioselectivity in the oxidation of certain disulfides acs.orgnih.gov.
Another strategy involves the synthesis of unsymmetrical disulfides with chiral centers on the organic substituents researchgate.net. Methods for preparing unsymmetrical disulfides often involve the reaction of thiols with sulfenyl reagents or the cross-coupling of thiols researchgate.netrsc.org. Achieving high purity in unsymmetrical disulfide synthesis can be challenging due to thiol-disulfide exchange reactions leading to symmetrical byproducts researchgate.net.
Dynamic combinatorial chemistry approaches have also utilized glycosyl disulfides as key components for identifying specific molecules rsc.org.
Formation of Sulfur-containing Polymeric Systems
Disulfides can serve as monomers or cross-linking agents in the formation of sulfur-containing polymeric systems. The dynamic nature of the disulfide bond allows for the creation of polymers with unique properties, such as self-healing and stimulus responsiveness mdpi.com.
Sulfur-containing polymers can be synthesized through various polymerization methodologies. One method involves the oxidation of dithiol compounds in the presence of a catalyst google.com. For example, high molecular weight disulfide polymers have been synthesized in aqueous media by exposing dithiol compounds to a mild oxidizing environment (e.g., oxygen and dilute hydrogen peroxide) with a tertiary amine catalyst google.com. This method forms sulfur-sulfur bonds between dithiol monomers google.com.
Carbon disulfide (CS₂) is another important building block for sulfur-containing polymers rsc.orgresearchgate.netrsc.org. Terpolymerization of active methylene (B1212753) compounds, carbon disulfide, and dihalohydrocarbons in the presence of a base can yield poly(ketene dithioacetals) rsc.org. Copolymerization of carbon disulfide with episulfides can afford sulfur-rich poly(trithiocarbonate)s researchgate.net. Catalyst-free spontaneous multicomponent polymerization involving activated internal diynes, secondary diamines, and carbon disulfide has also been reported for the synthesis of polythioureas rsc.org.
Elemental sulfur (S₈) can also be used in inverse vulcanization to create sulfur-rich polymers researchgate.netcjps.org. Polysulfide anions, generated from sulfur, can react with cyclic sulfur compounds to form disulfide or polysulfide polymers cjps.org.
Conjugation with Other Biologically Active Fragments
Disulfide bonds (-S-S-) are frequently employed as chemically labile linkages in the development of bioconjugates, particularly in areas like antibody-drug conjugates (ADCs) and targeted drug delivery systems. creativebiolabs.netnih.gov This strategy leverages the difference in reductive potential between the extracellular environment (oxidizing) and the intracellular environment (reducing, due to higher concentrations of glutathione (GSH)). creativebiolabs.netnih.govresearchgate.netbiorxiv.org Disulfide linkers are designed to be stable in the bloodstream but undergo cleavage once internalized into cells, facilitating the release of the conjugated biologically active molecule. creativebiolabs.net
The conjugation process typically involves forming a covalent bond between a molecule containing a thiol (-SH) group and another molecule or a linker bearing a disulfide bond or a group capable of forming a disulfide bond. Methods for disulfide conjugation include oxidation of cysteine residues, disulfide exchange reactions, and chemical cross-linking using bifunctional reagents. Enzymatic methods can also catalyze the formation of disulfide bonds.
Research in this area focuses on designing linkers that provide sufficient stability in circulation while ensuring efficient release of the active payload upon reaching the target site. creativebiolabs.netabzena.com Disulfide linkers are considered a type of chemically cleavable linker, which can be advantageous for releasing drugs inside cells or potentially affecting bystander cells in the vicinity of targeted cells. creativebiolabs.net
While the specific conjugation of this compound to biologically active fragments is not detailed in the provided search results, the principles and methodologies described for disulfide-based conjugation are broadly applicable. Studies on disulfide linkers in bioconjugation highlight their utility in creating activatable imaging agents, prodrugs, bioconjugates, and components of drug delivery systems. nih.govresearchgate.net The effectiveness of these conjugates is often evaluated based on factors such as conjugation efficiency, stability in biological media, and the kinetics of payload release under reductive conditions. abzena.com
General studies on disulfide derivatives demonstrate a wide spectrum of biological activities, including antibacterial, anti-Alzheimer's, antioxidant, and antitumor properties, indicating the biological relevance of the disulfide functional group itself and its potential in conjugated structures. researchgate.netmdpi.com
Due to the absence of specific research data tables and detailed findings on the conjugation of this compound with other biologically active fragments within the consulted sources, a data table specific to this compound's conjugates cannot be generated here. Research findings generally pertain to the broader class of disulfide linkers and their applications in bioconjugation.
Lack of Specific Research on the Biological Activities of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the biological activities and molecular mechanisms of action for the chemical compound This compound . The targeted search for information on its antimicrobial, anticarcinogenic, and cytotoxic effects, as outlined in the requested article structure, did not yield specific findings for this particular compound.
The scientific community has extensively studied various other organosulfur disulfide compounds, such as diallyl disulfide (DADS) from garlic and dimethyl disulfide (DMDS). rsdjournal.orgnih.govnih.govbiomedpharmajournal.orgnih.gov For these and other related disulfide molecules, there is a substantial body of research detailing their effects on bacteria, fungi, viruses, and cancer cell lines. nih.govresearchgate.netnih.govscienceopen.com However, this body of work does not extend to this compound.
Efforts to locate specific studies on the following topics for this compound were unsuccessful:
Antibacterial Activity: No studies were found detailing the inhibition of bacterial growth or biofilm formation by this compound. plos.orgnih.gov
Mechanism of Action: There is no available research on the modification of thiol-containing proteins in microorganisms as a mechanism of action for this compound. nih.govnih.gov
Antifungal Activity: Specific research on the antifungal properties of this compound is not present in the reviewed literature. rsdjournal.orgnih.govnih.gov
Antiviral Activity: No publications were identified that investigate the antiviral effects of this compound, including any potential inhibition of the SARS-CoV main protease (Mpro). nih.govnih.gov
Anticarcinogenic and Cytotoxic Effects: The cytotoxic or anticarcinogenic potential of this compound has not been documented in the available scientific papers. nih.govbiomedpharmajournal.orgnih.gov
Due to the absence of specific and verifiable research data for this compound in these areas, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The existing research focuses on other disulfide derivatives, and extrapolating these findings to this compound would be scientifically unfounded.
Iii. Biological Activities and Molecular Mechanisms of Action of Diisoamyl Disulfide
Anticarcinogenic and Cytotoxic Effects
Antitumor Activity of Disulfide Derivatives
A variety of natural products containing disulfide or multisulfide bonds have been found to exhibit potent biological activities, including antitumor effects. The disulfide moiety is at the core of these biological actions. Mechanistic studies on compounds such as mitomycin disulfides, leinamycin, and calicheamicins have highlighted the critical role of the disulfide group. In many cases, the cleavage of the disulfide bond produces a thiol (or thiolate), which can initiate a cascade of reactions leading to the generation of highly reactive cytotoxic species that may cause DNA strand scission.
Disulfide-containing compounds have been utilized in the design of prodrugs for cancer therapy. These prodrugs are designed to be stable in the bloodstream and to release the active cytotoxic agent specifically within the tumor microenvironment, which is characterized by a higher concentration of glutathione (B108866) (GSH). This difference in redox potential between the extracellular environment and the intracellular environment of tumor cells allows for the targeted cleavage of the disulfide bond and release of the anticancer drug. For instance, disulfide-containing linkers have been shown to be effective in drug-drug conjugates, such as those involving paclitaxel, demonstrating superior antitumor effects compared to non-cleavable linkers.
Research on diallyl disulfide (DADS), a well-studied organosulfur compound from garlic, has demonstrated antitumor activity against a wide range of cancer cell lines, including those of the breast, colon, and stomach. The anticancer effects of DADS are attributed to several mechanisms, including the induction of apoptosis, activation of enzymes that detoxify carcinogens, and regulation of the cell cycle.
A recently identified form of cell death, termed disulfidptosis, is triggered by the accumulation of disulfide molecules in cancer cells with high levels of the SLC7A11 protein, particularly under conditions of glucose starvation. This accumulation leads to the collapse of the actin network and subsequent cell death, suggesting a novel therapeutic avenue for apoptosis-resistant cancers.
Table 1: Examples of Disulfide Derivatives with Antitumor Activity
| Compound/Class | General Finding | Mechanism of Action |
|---|---|---|
| Mitomycin Disulfides | Potent antitumor activity. | Cleavage of disulfide bond leads to cytotoxic species that can cause DNA damage. |
| Calicheamicins | Exhibit significant antitumor properties. | Disulfide moiety is key to their biological action, leading to DNA strand scission. |
| Diallyl Disulfide (DADS) | Inhibits proliferation of various cancer cell lines. | Induces apoptosis, activates detoxifying enzymes, and regulates the cell cycle. |
| Disulfide-linked Prodrugs | Enhanced tumor-specific drug delivery. | Cleavage of disulfide bond in the high-GSH tumor microenvironment releases the active drug. |
Induction of Apoptosis in Cancer Cell Lines
The induction of apoptosis, or programmed cell death, is a key mechanism by which many disulfide derivatives exert their anticancer effects. Diallyl disulfide (DADS) has been shown to induce apoptosis in various cancer cell lines, including human leukemia HL-60 cells and human osteosarcoma MG-63 cells. researchgate.net
In human leukemia HL-60 cells, DADS-induced apoptosis is dependent on both concentration and time. nih.gov The process is initiated by the generation of hydrogen peroxide, which leads to the activation of caspase-3. nih.gov Activated caspase-3 then cleaves poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to the fragmentation of DNA, a hallmark of apoptosis. nih.gov This cascade of events can be blocked by antioxidants and caspase-3 inhibitors, confirming the central role of oxidative stress and caspase activation in DADS-induced apoptosis. nih.gov
Similarly, in human osteosarcoma MG-63 cells, DADS has been found to inhibit cell viability and induce apoptosis in a dose- and time-dependent manner. researchgate.net In these cells, DADS treatment leads to an increase in the ratio of apoptotic cells and cell cycle arrest at the G2/M phase. researchgate.net The molecular mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, as well as the activation of caspase-3. researchgate.net
Furthermore, studies on diallyl trisulfide (DATS), another garlic-derived organosulfur compound, have shown that its derivatives can also suppress the proliferation of prostate cancer PC-3 cells by inducing apoptosis, which is regulated by the Bax/Bcl-2 protein ratio. Thiuramdisulfides, which are reactive metabolites of dithiocarbamates, have also been found to induce apoptosis in human hepatoma Hep G2 cells. dntb.gov.ua This process is associated with a decrease in the level of Bcl-2 and an increase in the tumor suppressor protein p53. dntb.gov.ua
Accumulation of Reactive Oxygen Species (ROS) and Pro-oxidant Activity
The generation of reactive oxygen species (ROS) is a critical event in the apoptotic pathway induced by many disulfide compounds. nih.govnih.gov Diallyl trisulfide (DATS) has been shown to induce apoptosis in human leukemia U937 cells through a mitochondria-mediated pathway that is dependent on the generation of ROS. nih.gov This increase in intracellular ROS leads to a disruption of the mitochondrial membrane potential, which in turn triggers the activation of caspases. nih.gov The pro-apoptotic effects of DATS can be prevented by treating the cells with a scavenger of reactive oxygen intermediates, highlighting the essential role of ROS in this process. nih.gov
Similarly, diallyl disulfide (DADS) has been reported to trigger apoptosis in human leukemia HL-60 cells through the production of intracellular hydrogen peroxide. nih.gov This indicates that the pro-oxidant activity of these disulfide compounds is a key component of their anticancer mechanism.
The accumulation of ROS induced by disulfide derivatives is not limited to leukemia cells. Studies on human breast cancer cells have also demonstrated that DATS-induced apoptosis is associated with the production of ROS. nih.gov This suggests that the generation of oxidative stress may be a common mechanism by which disulfide compounds exert their cytotoxic effects on cancer cells.
Table 2: Role of ROS in Apoptosis Induced by Disulfide Derivatives
| Compound | Cell Line | Key Finding |
|---|---|---|
| Diallyl Trisulfide (DATS) | Human Leukemia U937 | Induces apoptosis via a mitochondria-mediated pathway requiring ROS generation. nih.gov |
| Diallyl Disulfide (DADS) | Human Leukemia HL-60 | Triggers apoptosis through the production of intracellular hydrogen peroxide. nih.gov |
| Diallyl Trisulfide (DATS) | Human Breast Cancer Cells | DATS-induced apoptosis is associated with the production of ROS. nih.gov |
Modulation of Cytochrome P450 Enzymes in Carcinogen Metabolism
Cytochrome P450 (CYP) enzymes are a family of proteins involved in the metabolism of a wide range of substances, including carcinogens. Some disulfide derivatives have been shown to modulate the activity of these enzymes, which can impact the activation or detoxification of carcinogenic compounds.
Studies on allyl sulfides, such as diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), have revealed their effects on phase I drug-metabolizing enzymes. jrasb.com Specifically, DAS has been observed to slightly but significantly increase the activity of CYP2E1, an enzyme known to bioactivate procarcinogens like nitrosamines. jrasb.commdpi.com In contrast, DADS and DATS did not show a significant effect on CYP2E1 activity or the total hepatic CYP levels. jrasb.com
Induction of Phase II Detoxification Enzymes, such as Glutathione S-transferase (GST)
Phase II detoxification enzymes play a crucial role in protecting the body against carcinogens and other toxic substances by converting them into less harmful and more easily excretable forms. One of the most important families of phase II enzymes is the glutathione S-transferases (GSTs).
Several disulfide derivatives, particularly allyl sulfides, have been shown to induce the activity of phase II enzymes. jrasb.com Diallyl trisulfide (DATS) and, to a lesser extent, diallyl disulfide (DADS) have been found to significantly increase the activities of GST, quinone reductase, and the antioxidative enzyme glutathione peroxidase in rats. jrasb.com This induction of phase II enzymes is believed to contribute to the protective effects of these compounds against chemical-induced injury. jrasb.com
The ability of DADS to activate antioxidant enzymes like GST is a key part of its anticancer and detoxifying effects. This induction can help to protect cells from damage caused by reactive oxygen species and other harmful metabolites. The regulation of microsomal GST activity can also be influenced by thiol/disulfide exchange, suggesting a direct role for disulfide compounds in modulating the activity of these important detoxification enzymes.
Table 3: Induction of Phase II Enzymes by Allyl Sulfides
| Compound | Enzyme Induced | Observed Effect |
|---|---|---|
| Diallyl Trisulfide (DATS) | Glutathione S-transferase (GST), Quinone Reductase, Glutathione Peroxidase | Significant increase in enzyme activities. jrasb.com |
| Diallyl Disulfide (DADS) | Glutathione S-transferase (GST), Quinone Reductase, Glutathione Peroxidase | Weaker but still significant increase in enzyme activities compared to DATS. jrasb.com |
Antioxidant and Pro-oxidant Homeostasis
The balance between antioxidant and pro-oxidant activities is crucial for maintaining cellular health. Disulfide compounds can influence this balance, and their effects can vary depending on their concentration and the cellular context.
Dual Nature of Antioxidant and Pro-oxidant Activity at Different Concentrations
Some disulfide derivatives exhibit a dual nature, acting as antioxidants at low concentrations and as pro-oxidants at higher concentrations. This biphasic effect is exemplified by diallyl disulfide (DADS). At lower concentrations, DADS can exert antioxidant effects by scavenging free radicals and inducing the expression of antioxidant enzymes. This protective activity helps to mitigate cellular damage caused by oxidative stress.
However, at higher concentrations, DADS can act as a pro-oxidant, leading to the accumulation of reactive oxygen species (ROS). This pro-oxidant activity is linked to its ability to induce apoptosis in cancer cells, as the increased levels of ROS can trigger cell death pathways. This concentration-dependent switch from an antioxidant to a pro-oxidant role is a key aspect of the biological activity of some disulfide compounds.
A study on various organosulfur compounds found that while most exhibited antioxidant activity, diphenyl disulfide showed pro-oxidant effects in a model of long-term lipid peroxidation. This highlights the variability in the antioxidant and pro-oxidant properties among different disulfide-containing molecules. The dual nature of these compounds suggests that their therapeutic application would require careful consideration of their concentration to achieve the desired biological outcome.
Activation of Endogenous Antioxidant Enzymes
Organic disulfide compounds are known to interact with the cellular antioxidant defense system. For instance, diallyl disulfide (DADS), a well-studied organosulfur compound from garlic, has been shown to activate key antioxidant enzymes. nih.gov This includes enzymes such as glutathione S-transferase (GST), catalase, heme oxygenase-1 (HO-1), and superoxide (B77818) dismutase. nih.gov The activation of these enzymes is a critical mechanism for cellular protection against oxidative damage. The transcription of these enzymes is often promoted through the nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway, which is a master regulator of the antioxidant response. nih.govscienceopen.com
Role in Mitigating Oxidative Stress in Cellular Systems
By activating antioxidant enzymes, disulfide compounds can play a role in mitigating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Compounds like DADS have demonstrated the ability to reduce ROS levels in various cell types, thereby protecting cells from damage. nih.gov This mitigation of oxidative stress is a fundamental aspect of cellular protection and is linked to the prevention of cellular damage that can lead to various pathological conditions. researchgate.net
Other Pharmacological and Biological Activities
Beyond antioxidant effects, related disulfide compounds have been explored for a range of other biological activities.
Anti-inflammatory Effects
The anti-inflammatory properties of organosulfur compounds are often linked to their antioxidant activities. scienceopen.com Chronic inflammation is a key factor in many diseases, and compounds that can modulate inflammatory pathways are of significant interest. nih.gov For example, DADS has been shown to inhibit the production of pro-inflammatory mediators. scienceopen.comdntb.gov.ua This is often achieved by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is central to the inflammatory response. scienceopen.commdpi.com
Cardiovascular Protective Effects
Some organosulfur compounds have been investigated for their potential cardiovascular protective effects. nih.gov These effects are thought to be mediated through a combination of antioxidant, anti-inflammatory, and vasodilatory actions. For instance, diallyl trisulfide (DATS), another garlic-derived compound, has been shown to improve cardiovascular function in various experimental models. nih.gov The mechanisms may involve the production of hydrogen sulfide (H₂S), a signaling molecule with known cardioprotective properties. nih.gov
Neuroprotective Properties
The potential neuroprotective effects of organosulfur compounds are an emerging area of research. researchgate.netresearchgate.net Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. mdpi.com Compounds that can mitigate oxidative stress may therefore offer a protective effect on neuronal cells. researchgate.net Studies on DADS have suggested that it may have neuroprotective effects by activating signaling pathways that promote cell survival and reduce apoptosis in neurons. researchgate.net
Effects on Ion Channels (e.g., TRPA1)
Certain organosulfur compounds are known to interact with transient receptor potential (TRP) ion channels, such as TRPA1. semanticscholar.orgfrontiersin.org The TRPA1 channel is involved in sensory perception, including pain and inflammation. Activation of TRPA1 by electrophilic compounds can involve the formation of disulfide bonds with cysteine residues on the channel protein. nih.govnih.gov While compounds like dimethyl trisulfide (DMTS) have been shown to be potent agonists of TRPA1, the specific interaction of diisoamyl disulfide with this channel has not been detailed. semanticscholar.orgmdpi.com
Potential in Herbicidal Applications
Despite a comprehensive search of scientific literature, there is currently no available research data or detailed findings on the specific herbicidal activities or potential phytotoxic effects of this compound. Studies investigating the use of this particular chemical compound as an herbicide, including its mechanisms of action on plant species and its efficacy in weed control, have not been published in the accessible scientific domain.
While research exists on the allelopathic and phytotoxic properties of other disulfide compounds, such as diallyl disulfide found in garlic (Allium sativum), these findings cannot be directly extrapolated to this compound. Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. frontiersin.orgnih.gov For instance, diallyl disulfide has been shown to affect the root growth of tomato seedlings by influencing cell division and phytohormone balance. frontiersin.orgnih.gov
Additionally, various volatile organic compounds (VOCs) produced by plants, including some within the Allium genus, have been studied for their general phytotoxic effects. sabraojournal.orgresearchgate.netfrontiersin.orgnih.gov However, this body of research does not specifically identify or test this compound for herbicidal applications. Without direct experimental evidence, any claims regarding its potential as a herbicide would be purely speculative.
Therefore, the creation of data tables and a detailed discussion on the herbicidal research findings for this compound is not possible at this time due to the absence of relevant scientific studies. Further research would be required to determine if this compound possesses any herbicidal properties and to elucidate its potential mechanisms of action.
Iv. Biochemical and Metabolic Studies of Diisoamyl Disulfide
Biotransformation Pathways and Metabolites of Disulfides
The biotransformation of disulfides is a critical process in various biological systems, involving both enzymatic and microbial activities to cleave the disulfide bond and metabolize the resulting sulfur-containing fragments.
The enzymatic cleavage of disulfide bonds is a fundamental biochemical reaction catalyzed by a class of enzymes known as thiol-disulfide oxidoreductases. These enzymes are ubiquitous and play crucial roles in protein folding, stability, and function. mdpi.comresearchgate.net Key enzymes involved in this process include:
Thioredoxins and Glutaredoxins: These are small, ubiquitous proteins that catalyze the reduction of disulfide bonds in various substrates. nih.gov They are essential for maintaining a reducing environment within the cytoplasm.
Protein Disulfide Isomerase (PDI): Found primarily in the endoplasmic reticulum of eukaryotes, PDI catalyzes the formation, reduction, and isomerization of disulfide bonds in proteins. nih.govacs.org While its primary role is in protein maturation, the principles of its catalytic activity are relevant to the cleavage of disulfide bonds in smaller molecules. nih.gov
The catalytic mechanism of these enzymes typically involves a conserved active site containing a Cys-X-X-Cys motif, where X represents any amino acid. mdpi.com This motif facilitates the thiol-disulfide exchange reaction, leading to the cleavage of the disulfide bond in the substrate molecule.
Microorganisms play a significant role in the environmental fate and biotransformation of organosulfur compounds, including disulfides. The degradation of these compounds can occur under both aerobic and anaerobic conditions, with bacteria being the primary drivers of these processes.
Bacterial degradation of dialkyl disulfides has been observed under both aerobic and anaerobic conditions. Aerobic pathways generally involve the oxidation of the sulfur atoms, while anaerobic pathways often utilize the disulfide as a terminal electron acceptor in a process known as disulfide respiration.
One notable example is a marine Thiobacillus species, which has been shown to grow on a range of alkyl sulfides, including dimethyl disulfide and diethyl disulfide, under both aerobic and anaerobic (denitrifying) conditions. This bacterium can utilize oxygen, nitrate (B79036), or nitrite (B80452) as the electron acceptor.
Several bacterial strains and consortia have been identified for their ability to degrade dimethyl disulfide (DMDS), a volatile organosulfur compound. These findings provide a model for understanding the potential microbial degradation of larger dialkyl disulfides like diisoamyl disulfide.
| Degrading Microorganism(s) | Key Findings |
| Pseudomonas fluorescens strain 76 | Utilizes DMDS as a sole sulfur source. The degradation is not repressed by the presence of glucose or other sulfur sources. |
| Acinetobacter lwoffii, Pseudomonas mendocina, and Myroides odoratus | Isolated from kitchen waste, these strains can degrade DMDS individually. A consortium of these bacteria achieved 100% removal of DMDS. |
| Rhodococcus and Paenibacillus species | Isolated from a biofilter, these strains were effective in the desulfurization of DMDS and diethyl disulfide (DEDS). |
| Thiobacillus thioparus E6 | This autotrophic bacterium can utilize DMDS as a sole source of energy. |
The microbial metabolism of dialkyl disulfides like DMDS typically proceeds through an initial cleavage of the disulfide bond to form the corresponding thiol. For this compound, this would result in the formation of isoamyl mercaptan.
Subsequent metabolic steps can vary depending on the microorganism and the environmental conditions. Based on studies with DMDS, the following intermediates and end products can be expected:
Methanethiol (MT): The initial product of DMDS degradation.
Hydrogen Sulfide (B99878) (H₂S): A common intermediate resulting from the removal of the sulfur group.
Elemental Sulfur (S⁰): Can be an intermediate in the oxidation of H₂S.
Sulfate (SO₄²⁻): The final product of complete oxidation of the sulfur atom.
Formaldehyde (HCHO) and Carbon Dioxide (CO₂): Products from the metabolism of the methyl group in DMDS.
A proposed general pathway for the microbial degradation of a dialkyl disulfide involves the initial reduction to the corresponding thiol, followed by the enzymatic removal of the sulfur, which then enters the cellular sulfur cycle to be eventually oxidized to sulfate. The remaining alkyl chain is then metabolized through pathways appropriate for that carbon structure.
Role of Microbial Metabolism in Disulfide Biotransformation
Interactions with Biological Macromolecules
While specific studies on the interaction of this compound with biological macromolecules are scarce, general principles of disulfide chemistry and the behavior of lipophilic compounds provide a basis for understanding potential interactions.
Disulfides can engage in thiol-disulfide exchange reactions with cysteine residues in proteins. This can lead to the formation of a mixed disulfide, where one of the sulfur atoms of the original disulfide becomes covalently bonded to the protein. This type of interaction can potentially alter the structure and function of the protein.
Given its lipophilic nature, this compound may preferentially partition into hydrophobic environments, such as the lipid bilayers of cell membranes or the hydrophobic cores of proteins. This could facilitate its interaction with membrane-bound proteins or the active sites of enzymes that have hydrophobic pockets.
One class of enzymes that are particularly relevant are the protein disulfide isomerases (PDIs). These enzymes catalyze thiol-disulfide exchange reactions and are known to be inhibited by various small molecules. frontiersin.orgacs.org While there is no direct evidence, a lipophilic disulfide like this compound could potentially interact with the active site of PDI or other thiol-disulfide oxidoreductases, although the specifics of such an interaction are unknown.
Covalent Adduct Formation with Proteins and DNA
The reactivity of the disulfide bond in this compound allows for potential interactions with biological macromolecules. Disulfide bonds can undergo exchange reactions with free thiol groups, such as the cysteine residues found in proteins. This can lead to the formation of mixed disulfides, a process that can alter the structure and function of the protein. However, specific studies detailing the covalent adduct formation of this compound with proteins and DNA are not extensively documented in publicly available research.
In general, the formation of covalent adducts between small molecules and biological macromolecules like proteins and DNA is a significant area of toxicological research. Such adducts can lead to mutations if they form with DNA, or they can alter protein function, potentially leading to cellular damage.
Table 1: General Reactivity of Disulfide Bonds with Biomolecules
| Interacting Molecule | Type of Interaction | Potential Outcome |
| Proteins (specifically cysteine residues) | Thiol-disulfide exchange | Formation of mixed disulfides, alteration of protein structure and function. |
| DNA | Not a primary target for disulfide exchange | Direct covalent adduct formation is less common compared to reactions with protein thiols. |
Alterations in Intracellular Redox Status
The intracellular environment is a highly reducing environment, and the balance between reduced and oxidized species, known as the redox status, is crucial for normal cellular function. Disulfide compounds can influence this balance. While specific research on how this compound alters the intracellular redox status is limited, it is known that disulfides can participate in redox cycling. This can lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress if not properly managed by the cell's antioxidant systems.
An imbalance in the intracellular redox state is linked to various pathological conditions. Oxidative stress can damage lipids, proteins, and DNA, contributing to cellular injury and disease.
Influence on Cell Signaling Pathways and Gene Expression
Cellular signaling pathways and the regulation of gene expression are fundamental processes that can be affected by changes in the intracellular redox state. As this compound has the potential to alter this redox balance, it could indirectly influence these pathways. For instance, the activity of many transcription factors is regulated by their redox state.
Natural Occurrence and Biosynthesis in Biological Systems
Presence in Plants (e.g., Mansoa alliacea, Allium sativum)
This compound has been identified as a natural volatile compound in the plant kingdom. It is notably present in the pentane (B18724) extract of the fresh flowers of Mansoa alliacea, a plant commonly known as "garlic vine". scielo.br This plant is recognized for its strong garlic-like aroma, which is attributed to the presence of various organosulfur compounds. scielo.br
While the genus Allium, which includes garlic (Allium sativum), is well-known for its rich diversity of organosulfur compounds, the presence of this compound in Allium sativum is not as clearly documented in the available scientific literature. The characteristic flavor and aroma of garlic are primarily due to other sulfur-containing compounds like diallyl disulfide.
Table 2: Documented Natural Occurrence of this compound
| Plant Species | Part of Plant | Reference |
| Mansoa alliacea (Garlic Vine) | Fresh Flowers | Zoghbi et al., 2002 scielo.br |
Role in Plant Defense Mechanisms
Plants produce a wide array of secondary metabolites, including sulfur-containing compounds, as a defense against herbivores and pathogens. These compounds can act as repellents, toxins, or feeding deterrents. While the specific role of this compound in the defense mechanisms of plants like Mansoa alliacea has not been extensively studied, the strong, pungent odor associated with this and other sulfur compounds likely plays a role in deterring herbivores.
The release of volatile organic compounds, including sulfurous molecules, is a known plant defense strategy. These volatiles can also act as signaling molecules to attract the natural enemies of herbivores.
Contribution to Characteristic Flavors in Natural Products
The presence of this compound contributes to the complex flavor profiles of certain natural products. In Mansoa alliacea, it is one of the compounds responsible for the characteristic garlic-like scent. scielo.br In the broader context of food science, disulfide compounds are recognized for their potent, often pungent, aromas and flavors.
Table 3: Flavor Profile of this compound
| Compound | Flavor Descriptors | Natural Source Example |
| This compound | Alliaceous, savory, roasted | Mansoa alliacea |
V. Environmental Fate and Ecotoxicology of Diisoamyl Disulfide
Environmental Distribution and Partitioning
Based on its physical and chemical properties, diisoamyl disulfide's distribution and partitioning in the environment can be inferred, although specific studies on this compound are limited in the provided search results. Its low water solubility (estimated at 0.6007 mg/L at 25 °C) thegoodscentscompany.com suggests it would not remain dissolved in aquatic environments to a significant extent. The estimated logP (octanol-water partition coefficient) of 5.914 thegoodscentscompany.com indicates a high potential for partitioning into organic phases, such as soil organic matter or the tissues of organisms.
Volatilization from Water and Soil
This compound has an estimated vapor pressure of 0.035000 mmHg at 25.00 °C. thegoodscentscompany.com This vapor pressure suggests that volatilization from both water and soil surfaces is likely to be an important environmental fate process. For comparison, a related compound, dimethyl disulfide, with a higher vapor pressure (28.7 mm Hg at 25 °C) and a Henry's Law constant of 1.21X10-3 atm-cu m/mole, is expected to have important volatilization from water and dry soil surfaces, with estimated volatilization half-lives of 3.5 hours for a model river and 4.1 days for a model lake. nih.gov While specific data for this compound is not available, its lower vapor pressure suggests a slower volatilization rate compared to dimethyl disulfide, but it is still expected to occur. Soil moisture content can significantly influence volatilization rates of compounds from soil, with higher moisture generally leading to increased volatilization until saturation is reached. nih.govmontana.edu
Atmospheric Fate and Degradation Processes
Information specifically on the atmospheric fate of this compound is not available in the provided results. However, other organic sulfur compounds, such as carbon disulfide and dimethyl disulfide, undergo degradation in the atmosphere primarily through reaction with photochemically produced hydroxyl radicals. nih.govcdc.govcdc.gov For carbon disulfide, the half-life for this reaction is estimated to be between 5.5 and 73 days. cdc.govcdc.gov Dimethyl disulfide has a shorter estimated half-life of 1.6 hours with hydroxyl radicals and also undergoes direct photolysis and reaction with nitrate (B79036) radicals. nih.gov Disulfides can undergo photo-oxidation, leading to a mixture of products including thiosulfonates and acids. researchgate.net The rate and products of photo-oxidation can depend on the photosensitizer and the medium. researchgate.net Given the structural similarity to other disulfides, this compound is likely to undergo similar atmospheric degradation processes, primarily reaction with hydroxyl radicals and potentially photolysis, though specific reaction rates and products are not detailed in the search results.
Biodegradation and Abiotic Transformation in Environmental Compartments
Data on the biodegradation and abiotic transformation of this compound is limited.
Hydrolysis and Photolysis
Hydrolysis of disulfide bonds can occur, particularly in alkaline conditions, and has been discussed in the context of protein disulfide bond cleavage. nih.gov Some studies on other disulfides mention hydrolysis, though it may be slow. For instance, carbon disulfide can hydrolyze slowly in water. cdc.govcdc.gov Photolysis of disulfides is also a known transformation pathway. researchgate.netresearchgate.netiris-biotech.decdnsciencepub.comacs.orgresearchgate.netacs.org Studies on other disulfides indicate that photolysis can lead to bond cleavage and the formation of various products. researchgate.netcdnsciencepub.com While these processes are known for the disulfide functional group, specific rates or products for this compound were not found.
Microbial Degradation in Water and Soil Ecosystems
Direct information on the microbial degradation of this compound is scarce. However, some studies have investigated the biodegradation of other dialkyl disulfides, such as dimethyl disulfide (DMDS) and diethyl disulfide (DEDS), by bacterial strains isolated from contaminated environmental samples. psu.edu Certain bacteria, like Paenibacillus and Rhodococcus species, have shown the ability to degrade DMDS and DEDS. psu.edu While dimethyl disulfide was not readily biodegradable under aerobic conditions in one test, it was rapidly reduced under anaerobic conditions in salt marsh sediments. nih.gov The potential for microbial degradation of this compound in water and soil ecosystems is plausible given the degradation of related compounds, but specific studies are needed to confirm this and determine the conditions and rates of degradation.
Ecotoxicological Implications
The ecotoxicological implications of this compound are not well-documented. Due to its low water solubility, it is expected to have low toxicity to aquatic organisms. ontosight.ai However, it is classified as hazardous to the aquatic environment with long-term effects according to some hazard statements. chemicalbook.in For related compounds like dimethyl disulfide, toxicity to aquatic life has been reported, with studies indicating toxicity to fish and Daphnia magna. cpchem.com
Information on terrestrial ecotoxicity specifically for this compound was not found in the provided search results. Standardized tests exist to assess the effects of substances on terrestrial plants, such as seedling emergence and growth tests. oecd.org
While comprehensive ecotoxicological data for this compound is limited, the available information suggests potential concern for aquatic environments, particularly regarding long-term effects, despite its low water solubility.
Impact on Microbial Communities
The impact of this compound on microbial communities is a relevant aspect of its environmental ecotoxicology. Research into the effects of volatile organic compounds (VOCs), including sulfur-containing compounds like dimethyl disulfide, has shown that they can influence microbial growth and interactions. For instance, studies have demonstrated that VOCs produced by certain bacteria, such as Pseudomonas and Serratia strains, can exhibit inhibitory or killing effects on phytopathogenic bacteria and fungi. mdpi.comnih.gov Dimethyl disulfide, a smaller disulfide molecule, has been identified as a major constituent of the volatile compounds produced by some bacterial strains that exhibit nematicidal activity against plant-parasitic nematodes. researchgate.net This suggests that organosulfur compounds, including disulfides, can have biological activity that affects microbial populations.
While direct studies on this compound's impact on specific microbial communities in soil or aquatic environments are not extensively detailed in the provided search results, the known bioactivity of related disulfides highlights the potential for this compound to interact with and potentially influence microbial populations. The extent and nature of this impact would likely depend on factors such as the concentration of this compound, the specific microbial community composition, and environmental conditions.
Some microorganisms themselves produce volatile organic compounds, including sulfur compounds like dimethyl disulfide, which can influence microbial competition and interactions within ecological niches. mdpi.comnih.gov This intrinsic microbial production of disulfides underscores the potential for exogenous disulfides like this compound to interact with these complex microbial communication and defense systems.
General Principles of Thiol and Disulfide Toxicity
Understanding the general principles of thiol and disulfide toxicity provides a framework for evaluating the potential ecotoxicological effects of this compound. Organosulfur compounds, including thiols and disulfides, are prevalent in nature and play important roles in biological systems, such as protein folding and stabilization. rsc.orgnih.gov However, some organosulfur compounds can exhibit toxicity, often attributed to their ability to generate reactive oxygen species (ROS). researchgate.net
Thiols and disulfides can participate in thiol-disulfide exchange reactions, which are crucial in many cellular functions. nih.govmdpi.com These reactions involve the attack of a thiolate anion on a disulfide bond. nih.gov The reactivity of thiols and disulfides in these exchange reactions can be influenced by factors such as pH and the presence of charged groups near the thiol or disulfide moieties. mdpi.comresearchgate.net
While organosulfur compounds are generally considered non-toxic and have important functions, the toxicity of specific derivatives can vary. rsc.orgnih.govresearchgate.net The mechanism of toxicity for some sulfides can be linked to their interaction with biological molecules, including the formation of disulfide bonds with endogenous thiols like glutathione (B108866) or cysteine. inchem.org The formation of mixed disulfides with endogenous macromolecules could potentially delay elimination and lead to effects such as enzyme inhibition. inchem.org
The quantification of thiols and disulfides in biological systems often involves measuring free thiol concentration, followed by reduction of disulfide bonds and subsequent quantification. nih.gov This highlights the dynamic interplay between thiol and disulfide forms and their involvement in cellular redox states. nih.gov Changes in thiol/disulfide ratios can serve as indicators of physiological function or oxidative stress. nih.gov
Vi. Advanced Analytical and Spectroscopic Characterization in Diisoamyl Disulfide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating diisoamyl disulfide from mixtures and quantifying its concentration. Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including disulfides. The NIST Chemistry WebBook lists gas chromatography data for bis(3-methylbutyl) disulfide, indicating its suitability for GC analysis. nist.govnist.govnist.gov Purity analysis of this compound is often performed using GC, with specifications sometimes indicating purity levels determined by this method, such as >98.0% (GC). tcichemicals.comtcichemicals.comavantorsciences.com
While specific detailed research findings solely focused on the GC separation of this compound were not extensively found, the general application of GC for disulfide analysis is well-established. For instance, GC coupled with mass spectrometry (GC/MS) has been used for the quantitative determination of other disulfides, such as dimethyl disulfide, in various matrices. epa.govmdpi.com This suggests that similar GC-based methods, likely employing columns suitable for sulfur compounds, would be applicable for the separation and quantification of this compound.
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another powerful technique for separating and analyzing compounds, including those that may be less volatile or require different separation mechanisms than GC. HPLC has been utilized in the analysis of disulfide formation in other contexts, highlighting its utility in monitoring reactions involving disulfide bonds. kashanu.ac.ir Although direct application to this compound was not specifically detailed in the search results, LC-based methods could potentially be developed for its analysis, especially if it were part of a complex mixture or required analysis in a non-volatile matrix.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide crucial information about the molecular structure and can be used to assess the purity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a definitive method for determining the detailed structure of organic molecules. TCI America lists the availability of ¹H NMR and ¹³C NMR analytical charts for this compound, indicating that these techniques are used for its characterization. tcichemicals.com NMR spectroscopy provides information about the number and types of hydrogen and carbon atoms in the molecule and their connectivity, allowing for the confirmation of the this compound structure. google.comchemicalbook.com NMR is a powerful tool for structural elucidation and can also be used to assess the purity of a sample by identifying signals from impurities. srce.hrcreative-biostructure.comrsc.org
Mass Spectrometry for Metabolite Identification and Trace Analysis
Mass Spectrometry (MS) is a highly sensitive technique used for identifying compounds by their mass-to-charge ratio (m/z) and fragmentation patterns. It is particularly useful for the identification of metabolites and the trace analysis of compounds in complex samples.
Electron Ionization Mass Spectrometry (EI-MS) is a common ionization method used in conjunction with GC. The NIST Chemistry WebBook provides EI-MS data for bis(3-methylbutyl) disulfide. nist.govnist.gov The fragmentation pattern observed in the mass spectrum provides characteristic ions that can be used to confirm the identity of this compound. For this compound, a significant peak is observed at m/z 71, which corresponds to the cleavage alpha to the sulfur atom with the charge retained on the alkyl fragment. dss.go.th Another peak at m/z 136 is noted, resulting from the same cleavage but with a hydrogen atom shift to the sulfur-containing fragment. dss.go.th While the fragmentation pattern can be complex, these characteristic ions support the this compound structure. dss.go.th
MS, often coupled with chromatography (GC-MS or LC-MS), is widely used for the identification of metabolites and trace analysis in various fields. nih.govnih.gov Although specific studies detailing the metabolic fate or trace analysis of this compound using MS were not prominently found, the general principles of using MS for identifying disulfide metabolites and performing trace analysis of disulfides are well-established. epa.govmdpi.comchemchart.comfao.orgmatrixscience.comwho.intnih.gov The sensitivity and specificity of MS make it an invaluable tool for detecting low levels of this compound or its transformation products in environmental or biological samples.
Vii. Emerging Research Directions and Applications of Diisoamyl Disulfide
Diisoamyl Disulfide in Medicinal Chemistry and Drug Discovery
The unique chemical properties of the disulfide bond (-S-S-) make it a valuable functional group in the design of new drugs. The reversible nature of this covalent bond under specific physiological conditions allows for innovative therapeutic strategies.
The disulfide bond is a key structural motif in many biologically active peptides and proteins, where it plays a crucial role in maintaining their three-dimensional structure and stability. acs.org In medicinal chemistry, disulfide-constrained peptides (DCPs) are recognized for their high stability and resistance to degradation, making them excellent scaffolds for developing new therapeutic agents. nih.govpharmafocusamerica.com These peptides can be engineered to bind with high affinity and selectivity to disease-related targets. pharmafocusamerica.com
The principle of using a disulfide bond as a structural anchor is not limited to peptides. Small molecules containing disulfide linkages are being investigated for their therapeutic potential. Disulfide bonds can act as cleavable linkers in prodrugs, designed to release an active drug molecule under the specific redox conditions found inside target cells, such as cancer cells. rsc.org This targeted delivery approach can enhance the efficacy of a drug while minimizing side effects. rsc.org While research on this compound itself is in early stages, its disulfide scaffold represents a foundational structure for the development of novel small-molecule therapeutics that could leverage these advanced delivery mechanisms.
Examples of Therapeutic Concepts Utilizing Disulfide Scaffolds
| Therapeutic Strategy | Role of the Disulfide Bond | Potential Advantage | Reference Example |
|---|---|---|---|
| Disulfide-Constrained Peptides (DCPs) | Provides structural stability and resistance to enzymatic degradation. nih.govpharmafocusamerica.com | Improved drug-like properties for peptide therapeutics. nih.gov | Linaclotide (used for irritable bowel syndrome). researchgate.net |
| Prodrugs with Disulfide Linkers | Acts as a cleavable linker for targeted drug release in specific cellular environments. rsc.org | Reduces systemic toxicity and increases therapeutic efficacy. rsc.org | Disulfide-containing conjugates for cancer therapy. rsc.org |
| Small-Molecule Disulfide Drugs | The disulfide moiety itself may be part of the pharmacophore, interacting with biological targets. | Novel mechanisms of action. | Investigational compounds targeting redox pathways. |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For this compound, SAR studies would involve synthesizing and testing a series of analogues to determine which structural features are critical for its biological effects.
Key modifications in an SAR study of this compound could include:
Altering the Alkyl Chain Length: Investigating how increasing or decreasing the length of the isoamyl chains affects activity.
Modifying Chain Branching: Comparing the activity of this compound to its linear-chain isomer, di-n-amyl disulfide, or other branched isomers.
Introducing Functional Groups: Adding polar groups (e.g., hydroxyl, carboxyl) to the alkyl chains to modify solubility and potential interactions with biological targets.
By systematically altering the molecule's structure and measuring the resulting changes in biological activity (e.g., enzyme inhibition, antimicrobial effects), researchers can build a model that predicts the activity of new, unsynthesized compounds. mdpi.com This predictive ability is crucial for designing more potent and selective therapeutic agents. rsc.org
Potential in Agricultural and Industrial Applications
Beyond medicine, disulfide compounds have established and potential roles in agriculture and industry. The chemical reactivity of the disulfide bond can be harnessed for various practical purposes.
In agriculture, certain disulfide compounds have been shown to possess beneficial properties for crop protection. google.com They can act as:
Plant Growth Regulators: Promoting plant development, budding, and fruit yield. google.com
Soil Disinfectants: Exhibiting activity against harmful bacteria, fungi, viruses, and nematodes in the soil. google.com
Pesticide Synergists: Enhancing the effectiveness of conventional pesticides, which could allow for lower application rates and reduced environmental impact. google.com
Industrially, disulfide compounds like dimethyl disulfide (DMDS) are widely used as sulfiding agents in the petrochemical industry to activate hydrotreating catalysts used in refineries. arkema.com They are also used in steam crackers to prevent the formation of coke, which can foul equipment and reduce efficiency. arkema.com Given its similar chemical nature, this compound could potentially be investigated for similar applications, or for use in the synthesis of polymers and as an ingredient in flavors and fragrances, owing to its characteristic sweet, onion-like odor.
Potential Applications of this compound
| Sector | Potential Application | Underlying Property |
|---|---|---|
| Agriculture | Plant Growth Regulator | Biological activity influencing plant development. google.com |
| Agriculture | Soil Disinfectant / Nematicide | Toxicity to soil-borne pests and pathogens. google.com |
| Petrochemicals | Catalyst Sulfiding Agent | Thermal decomposition to form H₂S for catalyst activation. arkema.com |
| Flavors & Fragrances | Flavoring Agent | Specific organoleptic properties (sweet, onion). |
| Chemical Synthesis | Intermediate | Reactive disulfide bond for further chemical modification. |
Computational Chemistry and Modeling of this compound Reactivity and Interactions
Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at the atomic level, offering insights that can guide experimental work and accelerate discovery.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. unimib.it For this compound, DFT calculations can be employed to predict a variety of fundamental properties that govern its reactivity and interactions.
Key parameters that can be calculated using DFT include:
S-S Bond Dissociation Energy (BDE): This calculation reveals the energy required to break the disulfide bond, which is a key indicator of its stability and how easily it might react under thermal or chemical stress. researchgate.net
Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, identifying the likely sites for nucleophilic and electrophilic attack.
Reaction Mechanisms: DFT can be used to model the step-by-step pathway of chemical reactions involving this compound, including the calculation of transition state energies to predict reaction rates. scispace.compku.edu.cn
These theoretical calculations help researchers understand the inherent chemical behavior of this compound, which is essential for developing its applications in various fields. nih.gov
In silico toxicology uses computational models to predict the potential toxicity of chemicals, reducing the need for animal testing and providing early warnings about potential hazards. nih.gov These predictive models are often based on Quantitative Structure-Activity Relationship (QSAR) principles, which correlate a molecule's structural features with its toxicological effects. upf.edu
For this compound, various toxicological endpoints can be predicted using these computational tools. researchgate.net The goal is to create models that can quickly and cost-effectively screen chemicals for potential adverse effects. pageplace.de
Common Toxicological Endpoints Predicted by In Silico Models
| Toxicological Endpoint | Description | Importance of Prediction |
|---|---|---|
| Mutagenicity | The potential to cause mutations in genetic material. | Early screening for potential carcinogens. |
| Carcinogenicity | The potential to cause cancer. | Critical for long-term safety assessment. |
| Hepatotoxicity | The potential to cause damage to the liver. | Important for drug development as the liver is a primary site of metabolism. |
| Skin Sensitization | The potential to cause an allergic reaction upon contact with the skin. | Relevant for chemicals used in consumer products and industrial settings. |
| Aquatic Toxicity | The potential to harm aquatic organisms. | Essential for environmental risk assessment. |
By applying these in silico methods, researchers can generate a preliminary toxicological profile for this compound, helping to guide safer design and handling in the development of its potential applications. frontiersin.org
Future Research Challenges and Opportunities for this compound
The scientific community's understanding of this compound is continually evolving, presenting a landscape ripe with challenges and opportunities for future research. While the compound is recognized for its role in flavors and fragrances, its full potential across various scientific and industrial domains remains largely untapped. Future investigations are poised to delve deeper into its synthesis, biological activities, and material science applications, driven by advancements in analytical technologies and computational chemistry.
A significant challenge lies in the development of more sustainable and efficient synthesis methods for this compound. Current synthetic routes can be improved in terms of atom economy, energy consumption, and the use of greener solvents and catalysts. Overcoming these hurdles presents an opportunity to enhance the commercial viability and environmental footprint of this compound production. One promising avenue is the exploration of enzyme-catalyzed synthesis, which could offer higher specificity and milder reaction conditions compared to traditional chemical methods. Furthermore, the development of continuous flow processes could enable more controlled and scalable production.
The exploration of the biological activities of this compound is a burgeoning area of research. Drawing parallels from other organosulfur compounds, such as diallyl disulfide from garlic, which exhibits antimicrobial, antioxidant, and anticancer properties, there is a compelling case for investigating the potential bioactivities of this compound. nih.govpharmatutor.orgfrontiersin.org A primary challenge is the systematic screening of this compound against a wide range of biological targets to identify novel therapeutic applications. This opens up opportunities for its development as a potential agent in pharmaceuticals or as a functional food additive. Research could focus on its efficacy against pathogenic microorganisms, its role in mitigating oxidative stress, and its potential as an anti-inflammatory agent.
The development of advanced analytical techniques for the detection and quantification of this compound in complex mixtures presents another significant challenge. The volatile and reactive nature of sulfur compounds can complicate their analysis. There is an opportunity to develop more sensitive and selective methods, potentially utilizing techniques like gas chromatography-olfactometry (GC-O) combined with mass spectrometry (MS) for more precise characterization of its sensory impact. Furthermore, computational studies could provide valuable insights into its physicochemical properties and interactions with other molecules, guiding experimental research and application development. mdpi.comescholarship.org
Finally, the potential application of this compound in material science is an unexplored frontier. The disulfide bond is a dynamic covalent bond that can be reversibly cleaved and reformed, a property that is being exploited in the development of self-healing polymers and drug delivery systems. mdpi.comresearchgate.net A major challenge will be the incorporation of this compound into polymer backbones or as cross-linking agents. Success in this area could open up opportunities for the creation of novel materials with unique responsive and regenerative properties.
The table below outlines potential future research directions for this compound, highlighting the key research questions and possible methodologies.
| Research Area | Key Research Questions | Potential Methodologies |
| Green Synthesis | Can enzymatic or flow chemistry methods improve the sustainability and efficiency of this compound synthesis? | Biocatalysis with lipases or other enzymes; Continuous flow reactor synthesis; Life cycle assessment. |
| Biological Activity | Does this compound possess antimicrobial, antioxidant, or anti-inflammatory properties? | In vitro and in vivo screening assays; Cell culture studies; Animal models. |
| Flavor Chemistry | How can the release and stability of this compound's aroma be controlled in food systems? | Microencapsulation; Sensory analysis and panel testing; Gas chromatography-olfactometry (GC-O). |
| Analytical Methods | Can more sensitive and selective methods be developed for the detection of this compound? | Development of novel stationary phases for GC; Application of multidimensional chromatography; Isotope labeling studies. |
| Material Science | Can this compound be used to create self-healing or responsive materials? | Polymer synthesis and characterization; Rheological studies; Mechanical testing of materials. |
Q & A
Q. Advanced Research: How can stereochemical outcomes or regioselectivity challenges be addressed during synthesis?
Advanced methodologies include employing chiral catalysts or templating agents to control disulfide geometry. Computational tools, such as density functional theory (DFT), can predict reaction pathways to optimize regioselectivity. For instance, Xolin et al. (2018) utilized thiophilic metal catalysts (e.g., Zn²⁺) to direct disulfide bond formation in glycosyl disulfides, a strategy adaptable to this compound synthesis . Kinetic studies using high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) can monitor intermediate species to refine reaction protocols .
Basic Research: What analytical techniques are essential for confirming this compound structure and purity?
Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and electrospray ionization mass spectrometry (ESI-MS) are foundational. ¹H NMR peaks for disulfide-linked isoamyl groups appear as distinct multiplets at δ 1.2–1.6 ppm (CH) and δ 2.7–3.1 ppm (S–S coupling) . ESI-MS in positive ion mode typically shows [M+H]⁺ or [M+Na]⁺ adducts, with exact mass matching theoretical values (e.g., CHS: 206.11 g/mol).
Q. Advanced Research: How can high-resolution LC-MS/MS resolve disulfide bond connectivity in complex mixtures?
Non-reducing peptide mapping via liquid chromatography–high-resolution mass spectrometry (LC-HRMS) identifies disulfide linkages by comparing intact and reduced/alkylated samples. Partial reduction strategies, as applied in conotoxin studies, selectively break disulfide bonds under mild conditions (e.g., tris(2-carboxyethyl)phosphine, TCEP, at pH 3), enabling stepwise characterization . Software tools like Mascot or Byonic assist in deconvoluting MS/MS spectra for ambiguous linkages .
Basic Research: How do researchers validate the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Accelerated stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Samples are analyzed via HPLC-UV to quantify degradation products (e.g., thiols or sulfonic acids). For example, Das and Mukhopadhyay (2016) reported that this compound remains stable at pH 7–9 but hydrolyzes rapidly under strongly acidic conditions (pH < 2) .
Q. Advanced Research: What kinetic models predict disulfide bond degradation in biological or environmental systems?
Computational pipelines, such as those used in protein design, apply Arrhenius equations to extrapolate degradation rates across temperatures. Molecular dynamics (MD) simulations can model disulfide bond rupture under oxidative stress, integrating parameters like solvent polarity and redox potential .
Basic Research: What in vitro assays are used to assess the biological activity of this compound?
Methodological Answer:
Standard assays include antimicrobial susceptibility testing (e.g., broth microdilution for MIC/MBC determination) and cytotoxicity screens (e.g., MTT assays on mammalian cell lines). For example, Hamachi et al. (2000) evaluated disulfide-based compounds for enzyme inhibition using fluorogenic substrates .
Q. Advanced Research: How can proteomics or in silico docking elucidate mechanism-of-action?
Thermal proteome profiling (TPP) identifies protein targets by monitoring thermal stability shifts in cell lysates upon compound binding. Molecular docking studies (AutoDock Vina, Schrödinger) predict interactions with cysteine-rich proteins, such as thioredoxin or glutathione reductase .
Basic Research: How do researchers address contradictory data from NMR and MS analyses?
Methodological Answer:
Contradictions often arise from impurities or isotopic variants. Orthogonal validation is critical:
Q. Advanced Research: What statistical frameworks resolve discrepancies in high-throughput disulfide analysis?
Machine learning classifiers (e.g., random forests) trained on synthetic disulfide libraries can prioritize likely linkages from noisy LC-MS/MS data. Bayesian inference models quantify confidence intervals for ambiguous spectral matches .
Interdisciplinary Research: How can computational tools enhance this compound design and optimization?
Methodological Answer:
Generative adversarial networks (GANs) or variational autoencoders (VAEs) propose novel disulfide structures with desired properties (e.g., solubility, stability). Transfer learning from protein folding datasets (e.g., AlphaFold) identifies sequence-stability correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
